molecular formula C10H5ClN2 B2899408 1-Chloroisoquinoline-7-carbonitrile CAS No. 223671-30-5

1-Chloroisoquinoline-7-carbonitrile

Cat. No. B2899408
M. Wt: 188.61
InChI Key: KFJHRPRUORFITO-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 .


Molecular Structure Analysis

The InChI code for 1-Chloroisoquinoline-7-carbonitrile is 1S/C10H5ClN2/c11-10-9-5-7(6-12)1-2-8(9)3-4-13-10/h1-5H . This code represents the compound’s molecular structure, which consists of a chloroisoquinoline core with a carbonitrile group attached at the 7-position.


Physical And Chemical Properties Analysis

1-Chloroisoquinoline-7-carbonitrile is a solid at room temperature . Other physical and chemical properties such as its melting point, boiling point, and density were not found in the search results.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

1-chloroisoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-5-7(6-12)1-2-8(9)3-4-13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJHRPRUORFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-7-carbonitrile

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